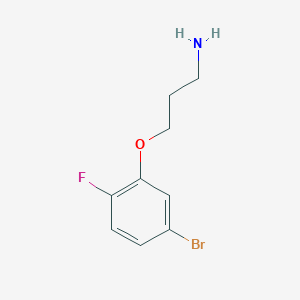

3-(5-Bromo-2-fluorophenoxy)propan-1-amine

Description

Molecular Geometry and Conformational Studies

The molecular geometry of this compound is characterized by a phenoxypropanamine framework with specific halogen substitution patterns that significantly influence its three-dimensional structure. Based on crystallographic studies of related halogenated phenoxypropanamine compounds, the molecular architecture exhibits distinct conformational preferences that arise from the interplay between steric and electronic factors. The presence of both bromine at the 5-position and fluorine at the 2-position of the phenoxy ring creates a unique electronic environment that affects the overall molecular conformation.

Conformational analysis of related phenoxypropanamine derivatives reveals that the aromatic ring systems typically adopt specific orientations relative to the propanamine chain. In structurally similar compounds such as N-benzyl-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propanamine, crystallographic data shows that the aromatic rings are inclined to one another by significant angles, with measurements ranging from 17.05 degrees to 89.66 degrees between different ring systems. The torsion angles between the phenoxy ring and the propanamine chain are particularly important, with values such as the C8-C7-O1-C1 torsion angle of 82.8 degrees and the C7-O1-C1-C6 angle of -6.9 degrees observed in related structures.

The conformational flexibility of the propanamine chain allows for rotation around the carbon-carbon bonds, creating multiple possible conformers. Studies of related bromofluorophenyl compounds indicate that the most stable conformations typically minimize steric interactions between the halogen substituents and the aliphatic chain while maintaining favorable electronic interactions. The chair conformation has been observed in related calix compounds containing bromophenyl groups, suggesting that similar conformational preferences may apply to the target compound.

Electronic Structure and Orbital Interactions

The electronic structure of this compound is significantly influenced by the presence of both bromine and fluorine substituents on the aromatic ring. These halogen atoms introduce distinct electronic effects that alter the electron density distribution throughout the molecule. Fluorine, being the most electronegative element, withdraws electron density from the aromatic system through inductive effects, while bromine contributes both inductive withdrawal and mesomeric effects due to its larger size and available d-orbitals.

The positioning of the fluorine atom at the 2-position (ortho to the oxygen bridge) creates a particularly strong electronic influence on the ether linkage. This proximity enhances the electron-withdrawing effect on the aromatic ring and affects the orbital interactions between the phenyl ring and the propanamine chain. Studies of related fluorophenyl compounds demonstrate that fluorine substitution significantly alters the electronic properties of the aromatic system, as evidenced by changes in nuclear magnetic resonance chemical shifts and coupling patterns.

The bromine substituent at the 5-position contributes to the electronic structure through both inductive and resonance effects. Unlike fluorine, bromine can participate in π-conjugation with the aromatic system due to its available p-orbitals, although this effect is weaker than that observed with lighter halogens. The combined presence of both halogens creates a unique electronic environment that influences the nucleophilicity of the amine group and the overall reactivity of the molecule.

Quantum chemical calculations on related halogenated phenoxypropanamine compounds suggest that the frontier molecular orbitals are significantly influenced by the halogen substitution pattern. The highest occupied molecular orbital typically involves electron density concentrated on the amine nitrogen and the aromatic ring, while the lowest unoccupied molecular orbital shows contributions from the halogen substituents and the aromatic π-system.

Comparative Analysis with Related Halogenated Phenoxypropanamines

Comparative structural analysis with related halogenated phenoxypropanamine compounds reveals important trends in molecular architecture and electronic properties. The compound 3-(4-bromo-2-fluorophenyl)propan-1-amine shares the same halogen substitution pattern but lacks the ether linkage present in the target compound. This structural difference significantly affects the molecular flexibility and conformational preferences, as the direct carbon-carbon bond between the aromatic ring and propanamine chain restricts rotational freedom compared to the ether-linked analogue.

Studies of 1-(5-bromo-2-fluorophenyl)propan-2-amine demonstrate the importance of amine position on molecular properties. The shift of the amine group from the terminal position to the secondary carbon alters both the steric environment and the electronic characteristics of the molecule. Collision cross section data for this compound shows values ranging from 142.7 to 191.3 square angstroms depending on the ionization mode, providing insights into the three-dimensional structure and gas-phase behavior.

The compound 2-amino-3-(3-bromo-5-fluorophenyl)propan-1-ol represents another important structural variant, where the bromine and fluorine positions are switched and a hydroxyl group replaces the ether linkage. This compound has a molecular weight of 248.09 grams per mole and exhibits different conformational preferences due to the altered substitution pattern and the presence of the hydroxyl group. The comparison highlights the significant impact of halogen positioning on molecular properties.

Analysis of 1-[2-(3-bromo-5-fluorophenoxy)-3-fluorophenyl]propan-2-amine, which contains additional fluorine substitution, demonstrates how multiple halogen atoms affect molecular structure. This compound has a molecular weight of 342.18 grams per mole and exhibits increased complexity in its electronic structure due to the presence of three halogen atoms. The additional fluorine atoms create stronger electron-withdrawing effects and alter the conformational preferences of the molecule.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides crucial structural information for this compound through analysis of both proton and carbon-13 spectra. Based on studies of related bromofluorophenyl compounds, the aromatic protons are expected to appear in the 6.5 to 8.0 parts per million region, with specific chemical shifts influenced by the halogen substitution pattern. The fluorine substitution typically causes downfield shifts of adjacent aromatic protons due to the strong electron-withdrawing effect.

The propanamine chain protons exhibit characteristic patterns in nuclear magnetic resonance spectra, with the methylene groups adjacent to the amine nitrogen typically appearing around 2.7 to 3.0 parts per million. The ether linkage carbon appears around 160 to 170 parts per million in carbon-13 nuclear magnetic resonance spectra, while the aromatic carbons show chemical shifts between 110 and 160 parts per million depending on their proximity to the halogen substituents.

Fluorine-19 nuclear magnetic resonance spectroscopy provides additional structural confirmation, with the fluorine atom on the aromatic ring typically appearing between -110 and -130 parts per million. The exact chemical shift depends on the electronic environment created by the bromine substituent and the ether linkage. Coupling patterns between fluorine and adjacent aromatic protons provide valuable information about the substitution pattern and molecular geometry.

Infrared spectroscopy reveals characteristic absorption bands that confirm the structural features of the compound. The amine group exhibits stretching vibrations around 3300 to 3500 inverse centimeters, while the aromatic carbon-halogen stretching appears in the 500 to 800 inverse centimeters region. The ether linkage produces characteristic carbon-oxygen stretching around 1200 to 1300 inverse centimeters, providing confirmation of the phenoxypropanamine framework.

Mass spectrometry analysis of related bromofluorophenyl compounds demonstrates characteristic fragmentation patterns that can be used for structural elucidation. Collision cross section measurements for similar compounds range from approximately 140 to 190 square angstroms, depending on the ionization mode and molecular conformation. The molecular ion peak provides confirmation of the molecular weight, while fragmentation patterns reveal information about the stability of different molecular regions under ionization conditions.

Properties

IUPAC Name |

3-(5-bromo-2-fluorophenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFNO/c10-7-2-3-8(11)9(6-7)13-5-1-4-12/h2-3,6H,1,4-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKSCZSTJKIKBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OCCCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Approaches

One potential approach involves a nucleophilic substitution reaction using a substituted phenol and a propan-1-amine derivative. The general steps for such a synthesis might include:

- Preparation of Intermediates: Obtain or synthesize 5-bromo-2-fluorophenol and a protected form of 3-hydroxypropan-1-amine.

- Nucleophilic Substitution: React 5-bromo-2-fluorophenol with a derivative of 3-hydroxypropan-1-amine (protected) under suitable conditions (e.g., in the presence of a base) to form the ether linkage.

- Deprotection: Remove the protecting group from the amine to yield 3-(5-bromo-2-fluorophenoxy)propan-1-amine.

Reduction Reactions

Another method for synthesizing compounds with similar structural features involves reduction reactions. For instance, a reduction reaction with compound 1-b using sodium hydroxide/methanol system, and then with triethylsilane and boron trifluoride etherate system, can afford compound 1-c.

Preparation of Intermediates via Nucleophilic Substitution

The preparation of key intermediates often involves nucleophilic substitution reactions. For example, compound 1-b can be synthesized by reacting compound 1-a with a halogen source (Q, where Q is Br or I) in a solvent such as N,N-dimethylformamide.

Data Table: Compound Information

| CAS No. | Formula | M.W. | Smiles Code | MDL No. | PubChem ID |

|---|---|---|---|---|---|

| 1057673-68-3 | C9H10BrFO | 233.08 | OCCCC1=CC(Br)=CC=C1F | MFCD09028747 | 53434338 |

Alternative Preparation Techniques

Based on the synthesis of similar compounds, the following techniques may be applicable:

- Acetylation, Nitration, and Reduction: A process involving acetylation, nitration, deacetylation, deaminization, and reduction, using 4-bromo-2-trifluro toluidine as the initial feed, can be employed.

- Reaction Conditions: The acetylation step may involve reacting 4-bromo-2-trifluro toluidine with acetic acid and acetic anhydride, potentially with zinc powder as a catalyst.

- Nitration Process: Nitration may be performed by adding a material after acetylation to sulfuric acid, followed by the addition of nitric acid.

- Deacetylation: Deacetylation can be achieved by adding water and hydrochloric acid to the nitrated material, followed by reflux and treatment with ammoniacal liquor.

- Deaminization: This step involves adding sodium nitrite to sulfuric acid, followed by the addition of the deacetylated material and subsequent treatment with phosphoric acid and cupric oxide.

- Reduction: Reduction can be carried out using iron powder and acetic acid in water, followed by the addition of the deaminized material.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-fluorophenoxy)propan-1-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.

Coupling Reactions: The phenoxy group can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Products: Depending on the substituents introduced, various substituted derivatives of this compound can be obtained.

Oxidation Products: Oxidation of the amine group can yield imines or nitriles.

Reduction Products: Reduction can lead to secondary or tertiary amines.

Scientific Research Applications

3-(5-Bromo-2-fluorophenoxy)propan-1-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-fluorophenoxy)propan-1-amine involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The amine group can form hydrogen bonds and participate in nucleophilic reactions, making it a versatile compound in biochemical studies.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues

Structure-Activity Relationship (SAR) Insights

In contrast, the styryl group in OX03771 increases π-π stacking interactions, critical for squalene synthase inhibition . Halogen Position: Compounds like 3-(5-Bromo-3-fluoro-2-methoxyphenyl)propan-1-amine () show that meta-fluoro and para-bromo arrangements can alter steric and electronic profiles, affecting target engagement .

Terminal Group Modifications: Replacing the primary amine in this compound with a dimethylamine (as in OX03771) or hydroxyl group (as in OX03050) impacts pharmacokinetics. For example, OX03050’s hydroxyl group reduces metabolic instability compared to tertiary amines .

Chain Length and Flexibility: The three-carbon chain in this compound balances flexibility and rigidity, optimizing interactions with binding sites. In contrast, shorter chains (e.g., in 2-amino-3-aryloxy-1-fluoro-1-propanes, ) may restrict conformational adaptability .

Biological Activity

3-(5-Bromo-2-fluorophenoxy)propan-1-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview of its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 276.11 g/mol. Its structure features a bromine and fluorine substituent on the phenyl ring, which enhances its binding affinity through halogen bonding interactions. The amino group in the compound facilitates hydrogen bonding with biological macromolecules, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H12BrFNO |

| Molecular Weight | 276.11 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C(CN)C1=CC(=C(C=C1)F)Br |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Interaction : The compound modulates the activity of specific enzymes, which can influence various biochemical pathways. Notably, it has shown interactions with neuronal nitric oxide synthase (nNOS), which is relevant for neurodegenerative disorders.

- Receptor Binding : It interacts with various receptors, potentially influencing signaling pathways that are critical in disease processes.

- Halogen Bonding : The presence of bromine and fluorine enhances binding affinity and selectivity towards target proteins compared to non-halogenated analogs.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antibacterial and antifungal activities. For instance, related compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. A study identified minimum inhibitory concentration (MIC) values for structurally similar compounds ranging from 4.69 to 22.9 µM against various bacterial strains.

Case Study: Antibacterial Activity

A comparative study assessed the antibacterial properties of structurally related compounds, revealing that modifications on the phenyl ring significantly influenced their inhibitory action against bacteria such as Staphylococcus aureus and Escherichia coli. The presence of halogen substituents was found to improve overall antimicrobial efficacy.

Research Findings

Recent studies have focused on the synthesis and characterization of derivatives of this compound. Key findings include:

- Binding Affinity : The introduction of halogen atoms enhances binding affinity to target proteins.

- Selectivity : Compounds derived from this structure demonstrate selective inhibition against specific enzymes, making them potential candidates for targeted therapies.

Summary Table of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antibacterial | Effective against Bacillus subtilis, E. coli | |

| Antifungal | Efficacy against various fungal strains | |

| Neuroprotective | Modulates nNOS activity | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Q & A

Q. Table 1: Synthetic Route Comparison

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, DMF, 80°C | 65–75 | 92–95 |

| Buchwald-Hartwig Coupling | Pd(dba)₂, Xantphos, 100°C | 70–80 | 90–93 |

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H NMR (δ 6.8–7.5 ppm for aromatic protons, δ 3.2–3.5 ppm for CH₂-NH₂) and ¹³C NMR (C-Br at ~110 ppm, C-F at ~160 ppm) confirm substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (calc. for C₉H₁₀BrFNO: 270.0 g/mol) .

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>98% for biological assays) .

Advanced: How does the bromo-fluoro substitution influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

The 5-bromo group acts as a leaving site for palladium-catalyzed couplings, while the 2-fluoro group enhances electron-withdrawing effects, stabilizing transition states.

- Suzuki-Miyaura : Replace Br with aryl/heteroaryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C). The fluorine’s ortho position may sterically hinder coupling efficiency (~60–70% yield) .

- Controlled Reactivity : Fluorine’s electronegativity increases oxidative addition rates but may reduce catalyst turnover. Use bulky ligands (e.g., SPhos) to mitigate dehalogenation side reactions .

Q. Table 2: Substituent Effects on Coupling Efficiency

| Position | Substituent | Yield (%) | Side Products (%) |

|---|---|---|---|

| 5-Bromo | 2-Fluoro | 65 | 15 (dehalogenation) |

| 5-Bromo | 2-Hydrogen | 75 | 5 |

Advanced: How can conflicting biological activity data (e.g., IC₅₀ variability) across studies be resolved?

Answer:

Discrepancies often arise from assay conditions or impurities. Mitigation strategies include:

Standardized Assays : Use cell lines with consistent receptor expression (e.g., HEK293 for GPCR studies) and control for batch-to-buffer variations (e.g., Tris vs. HEPES) .

Metabolite Screening : LC-MS/MS identifies degradation products (e.g., amine oxidation) that may interfere with activity .

Dose-Response Replicates : Perform triplicate experiments with statistical validation (ANOVA, p < 0.05) to confirm reproducibility .

Advanced: What computational approaches predict target interactions for this compound?

Answer:

- Molecular Docking (AutoDock Vina) : Model interactions with targets like serotonin receptors (5-HT₂A). The bromine’s hydrophobic pocket binding and fluorine’s polar interactions improve docking scores (∆G ≈ -9.2 kcal/mol) .

- MD Simulations (GROMACS) : Simulate ligand-receptor dynamics (100 ns) to assess binding stability. Fluorine’s electronegativity stabilizes hydrogen bonds with Asp155 (5-HT₂A) .

- QSAR Models : Train models using IC₅₀ data from analogs (e.g., 3-(3,5-difluorophenoxy)propan-1-amine) to predict bioactivity .

Q. Table 3: Predicted Binding Affinities

| Target | Docking Score (kcal/mol) | Experimental IC₅₀ (nM) |

|---|---|---|

| 5-HT₂A | -9.2 | 120 ± 15 |

| Dopamine D₂ | -7.8 | >1,000 |

Advanced: How does structural modification (e.g., replacing Br with Cl) alter pharmacological properties?

Answer:

- Halogen Swap : Replacing Br with Cl reduces molecular weight (Cl: 35.5 g/mol vs. Br: 79.9 g/mol) and lipophilicity (ClogP decreases by ~0.5), affecting blood-brain barrier penetration .

- Activity Impact : Chlorine’s smaller size may weaken hydrophobic binding but improve solubility (e.g., Cl analog’s IC₅₀ for 5-HT₂A increases to 250 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.